2,5-dichloro-3-(chlorosulfonyl)benzoic acid
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Overview
Description
2,5-Dichloro-3-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . This compound is characterized by the presence of two chlorine atoms and a chlorosulfonyl group attached to a benzoic acid core. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 2,5-dichlorobenzoic acid. The reaction is carried out by treating 2,5-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,5-dichlorobenzoic acid
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), and controlled temperature conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and elevated temperatures.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Sulfonic Acid: Formed through reduction reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2,5-Dichloro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic Acid: Similar structure but lacks the chlorosulfonyl group.
2,3-Dichlorobenzoic Acid: Differently positioned chlorine atoms and lacks the chlorosulfonyl group.
2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid: Similar structure with different chlorine atom positions.
Uniqueness
2,5-Dichloro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and a chlorosulfonyl group on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-3-chlorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNJWLBNOOVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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